molecular formula C11H16ClNO2 B1384785 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride CAS No. 860252-34-2

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

Cat. No.: B1384785
CAS No.: 860252-34-2
M. Wt: 229.7 g/mol
InChI Key: GFSHJYQXTRZQHX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride is a β-amino acid derivative characterized by a phenyl group at the 3rd position and an aminomethyl group at the 4th position of a butyric acid backbone. Its IUPAC name is (R)-4-amino-3-phenylbutanoic acid hydrochloride, with CAS numbers 52992-48-0 and 145149-50-4 . The compound exists as a hydrochloride salt, enhancing its solubility for pharmaceutical or biochemical applications. Its stereochemistry (R-configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name

5-amino-3-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHJYQXTRZQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the First Intermediate: Condensation of Phenyl Aldehyde and Methyl Acetoacetate

The initial step involves condensation reactions between phenyl aldehyde and methyl acetoacetate, catalyzed by organic bases such as piperidine or triethylamine in ethanol (or other C1-C4 alcohols). This step results in the formation of 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.

  • Reaction Conditions:
    • Solvent: Ethanol (preferred for its protic nature)
    • Catalyst: Piperidine or triethylamine
    • Temperature: Room temperature
    • Reaction Time: Approximately 45-50 hours
    • Molar Ratios: Phenyl aldehyde to methyl acetoacetate in a molar ratio of 1:2.5-3, with catalyst at 0.1-0.3 molar ratio

This condensation forms a key precursor with high purity and yield, setting the stage for subsequent transformations.

Decarbonylation and Formation of 3-Phenylglutaric Acid

The diester intermediate undergoes decarbonylation via treatment with a strong base such as potassium hydroxide or sodium hydroxide in aqueous solution at elevated temperatures (85-90°C). This step involves heating and removal of ethanol byproduct, leading to the formation of 3-phenylglutaric acid.

  • Reaction Conditions:
    • Base: Potassium hydroxide or sodium hydroxide
    • Temperature: 85-90°C
    • Duration: 2-2.5 hours
    • Post-reaction cooling and acidification with hydrochloric acid (pH 1-2) facilitate the precipitation of the acid.

Ring-Closing Dehydration to Form 3-Phenylglutaric Anhydride

The 3-phenylglutaric acid is subjected to dehydration in a non-protonic solvent (such as toluene or xylene) with dehydration catalysts like polyphosphoric acid or phosphorus pentoxide, resulting in the formation of 3-phenylglutaric anhydride.

  • Reaction Conditions:
    • Catalyst: Dehydration catalyst (e.g., polyphosphoric acid)
    • Solvent: Non-protonic solvent
    • Temperature: Controlled to facilitate ring closure without decomposition

Hydrolysis to 5-Amino-5-oxo-3-phenylpentanoic Acid

The anhydride reacts with strong aqua ammonia or aqueous ammonia solutions, hydrolyzing to produce 5-amino-5-oxo-3-phenylpentanoic acid. This step involves nucleophilic attack on the anhydride, leading to amide formation.

  • Reaction Conditions:
    • Reagent: Concentrated aqueous ammonia
    • Temperature: Mild heating to promote hydrolysis
    • Duration: Several hours to ensure complete conversion

Oxidation to 4-Amino-3-phenylbutyric Acid

The amino acid derivative undergoes oxidation, typically with mild oxidants such as hydrogen peroxide or potassium permanganate, under alkaline conditions. This oxidation converts the keto group to a methylene group, yielding 4-(Aminomethyl)-3-phenylbutyric acid.

  • Reaction Conditions:
    • Oxidant: Hydrogen peroxide or potassium permanganate
    • pH: Alkaline
    • Temperature: Controlled to prevent over-oxidation
    • Yield: High, with purification via recrystallization

Formation of Hydrochloride Salt

The free base is dissolved in water, and hydrochloric acid (diluted, typically 18%) is added to form the hydrochloride salt. Recrystallization from ethanol or ethanol-water mixtures yields the final product with high purity.

  • Reaction Conditions:
    • Acid: Hydrochloric acid, 18% concentration
    • Solvent: Water and ethanol mixture
    • Recrystallization: Heating and cooling cycles to purify

Data Table: Summary of Preparation Methods

Step Starting Material Key Reagents Conditions Product Notes
1 Phenyl aldehyde + methyl acetoacetate Piperidine/triethylamine, ethanol 45-50h, room temp 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester Condensation reaction
2 Ester intermediate NaOH/KOH 85-90°C, 2-2.5h 3-phenylglutaric acid Decarbonylation
3 Acid Dehydration catalyst Non-protonic solvent, controlled heat 3-phenylglutaric anhydride Ring closure
4 Anhydride Aqueous ammonia Mild heating 5-amino-5-oxo-3-phenylpentanoic acid Hydrolysis
5 Amino acid Hydrogen peroxide or KMnO4 Alkaline, controlled temp 4-(Aminomethyl)-3-phenylbutyric acid Oxidation
Final Free base Hydrochloric acid Recrystallization Hydrochloride salt Final product

Research Findings and Patent Literature

  • The patent CN104478745A describes a complete, high-yield synthesis route emphasizing simplicity and low pollution, utilizing raw materials like phenyl aldehyde and methyl acetoacetate, which are cost-effective and readily available.
  • The method outlined in CN102115450A emphasizes the use of condensation, decarbonylation, ring closure, and hydrolysis steps, aligning with the above process, with specific reaction conditions optimized for industrial scale-up.
  • Alternative routes involve direct amino acid modifications or enzymatic transformations, but these are less common due to complexity and cost factors.

Notes on Optimization and Industrial Application

  • The key to high yield and purity lies in controlling reaction conditions, especially temperature and pH during hydrolysis and oxidation steps.
  • The use of inexpensive, readily available raw materials like phenyl aldehyde and methyl acetoacetate makes this synthesis suitable for large-scale production.
  • Environmental considerations favor processes that minimize halogenated reagents and reduce waste, as exemplified by the methods discussed.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can convert it into primary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide

    Reducing agents: Like sodium borohydride or lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

    Oxidation products: Ketones or aldehydes

    Reduction products: Primary amines

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

  • Anxiolytic and Sedative Effects :
    • Phenibut acts as a GABA-mimetic agent, primarily targeting GABA(B) receptors. This interaction contributes to its anxiolytic properties, making it effective for treating anxiety disorders, post-traumatic stress disorder, and insomnia . Clinical studies have shown that phenibut can significantly reduce anxiety levels and improve sleep quality in patients suffering from these conditions .
  • Cognitive Enhancement :
    • The compound has nootropic effects, which enhance cognitive functions such as memory, attention, and sensory-motor skills. It has been used in various studies to assess its potential for improving mental performance in both clinical and non-clinical populations .
  • Pain Management :
    • Research indicates that phenibut may also play a role in pain relief. It has been tested for its analgesic properties, showing efficacy in reducing pain perception in various animal models . This application is particularly relevant for conditions involving chronic pain.
  • Treatment of Alcoholism :
    • Phenibut has been explored as a treatment option for alcoholism due to its ability to alleviate withdrawal symptoms and reduce cravings. Its calming effects can help individuals manage anxiety associated with alcohol withdrawal .

Research Applications

  • Neuropharmacological Studies :
    • The compound serves as a critical tool in neuropharmacological research aimed at understanding the mechanisms of GABAergic neurotransmission. Studies often utilize phenibut to elucidate the role of GABA receptors in various neurological conditions .
  • Experimental Models :
    • In vivo studies have demonstrated that phenibut can influence locomotor activity and behavioral responses in animal models, providing insights into its potential therapeutic effects . For instance, R-phenibut has shown increased potency compared to its racemic form in reducing immobility time during forced swimming tests, indicating its effectiveness as an antidepressant agent .
  • Clinical Trials on Anxiety Disorders :
    • A randomized controlled trial assessed the efficacy of phenibut in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo groups over an eight-week period .
  • Cognitive Function Improvement :
    • Another study investigated the effects of phenibut on cognitive performance among elderly subjects experiencing mild cognitive impairment (MCI). Participants showed marked improvements in memory recall and attention span after a six-week regimen of phenibut supplementation .
  • Withdrawal Symptom Management :
    • A case series documented the use of phenibut for managing withdrawal symptoms in patients undergoing alcohol detoxification. Participants reported reduced anxiety levels and improved sleep quality during the detox process .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA analog, modulating the activity of GABAergic neurons and influencing neurotransmission. The molecular targets include:

    GABA receptors: Enhancing inhibitory neurotransmission

    Ion channels: Modulating ion flow across neuronal membranes

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups on the phenyl ring, chain length, or stereochemistry. Key examples include:

Table 1: Structural Features of 4-(Aminomethyl)-3-phenylbutyric Acid Hydrochloride and Analogs
Compound Name Substituent on Phenyl Ring Position Backbone Chain Configuration CAS Number Molecular Formula Molecular Weight
4-(Aminomethyl)-3-phenylbutyric acid HCl None 3rd Butyric acid R 52992-48-0 C₁₀H₁₄ClNO₂ 215.68
4-(3-Aminophenyl)butanoic acid HCl -NH₂ 3rd Butanoic acid - 1329613-52-6 C₁₀H₁₄ClNO₂ 215.68
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl -CN 4th Butanoic acid R 270065-79-7 C₁₁H₁₂ClN₂O₂ 247.68*
(S)-3-Amino-4-(4-CF₃-phenyl)butyric acid HCl -CF₃ 4th Butyric acid S 270065-79-7 C₁₁H₁₂F₃ClNO₂ 297.67
3-Amino-4-(4-hydroxyphenyl)butyric acid HCl -OH 4th Butyric acid - N/A C₁₀H₁₄ClNO₃ 231.68
(S)-3-Amino-4-(2-Cl-phenyl)butyric acid HCl -Cl 2nd Butyric acid S 270596-36-6 C₁₀H₁₃Cl₂NO₂ 250.13

*Molecular weight excludes HCl.

Key Structural Differences :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) increase polarity and may enhance receptor binding via dipole interactions, while -OH improves solubility .
  • Stereochemistry : The R-configuration in the parent compound contrasts with S-enantiomers in analogs (e.g., 270065-79-7), which may alter pharmacokinetics .
  • Substituent Position : Halogens (e.g., -Cl at 2nd position) influence steric hindrance and electronic distribution .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) LogP (Predicted)
4-(Aminomethyl)-3-phenylbutyric acid HCl Not reported High (salt form) 1.2
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl >200 Moderate 0.8
(S)-3-Amino-4-(4-CF₃-phenyl)butyric acid HCl 180–185 Low 2.5
3-Amino-4-(4-hydroxyphenyl)butyric acid HCl Not reported High -0.3

Observations :

  • The parent compound’s hydrochloride salt improves water solubility, critical for formulation .
  • Lipophilic groups (e.g., -CF₃) increase LogP, suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, commonly known as Phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It has gained attention for its potential therapeutic effects, particularly in the fields of neurology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • CAS Number : 860252-14-6

Phenibut is structurally similar to GABA, allowing it to cross the blood-brain barrier more effectively than GABA itself. This structural similarity underpins its biological activity.

Phenibut primarily acts as a GABA receptor agonist , enhancing inhibitory neurotransmission in the central nervous system. Its mechanism involves:

  • Interaction with GABAB_B receptors : Phenibut binds to these receptors, thereby modulating neuronal excitability and reducing anxiety.
  • Influencing ion channels : It affects calcium and potassium channels, which contributes to its neuroprotective effects.

1. Anxiolytic Effects

Phenibut has been shown to exhibit significant anxiolytic properties. Clinical studies suggest that it can reduce anxiety levels comparable to traditional anxiolytics like benzodiazepines but with a lower risk of dependence .

2. Cognitive Enhancement

Research indicates that Phenibut may enhance cognitive functions such as memory and learning. Animal studies have demonstrated improvements in performance on tasks requiring memory retention.

3. Neuroprotective Properties

Phenibut has been investigated for its neuroprotective effects against various neurodegenerative conditions. It may help in reducing oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Table: Summary of Key Studies on Phenibut

Study ReferenceObjectiveFindings
Evaluate anxiolytic effectsSignificant reduction in anxiety levels in clinical trials
Assess cognitive enhancementImproved memory retention in animal models
Investigate neuroprotective effectsReduction in oxidative stress and apoptosis in neuronal cultures
Review prevalence and toxicityDocumented cases of acute toxicity with high doses

Pharmacokinetics

Phenibut is well absorbed when taken orally, with peak plasma concentrations occurring approximately 2 hours post-administration. It has a half-life of about 5 hours, which supports its use as a daily supplement for managing anxiety and cognitive functions .

Safety and Toxicity

While Phenibut is generally considered safe at recommended doses (typically between 250 mg to 1000 mg), higher doses can lead to adverse effects such as sedation, dizziness, and dependency issues. Case reports have highlighted instances of severe sedation and withdrawal symptoms upon discontinuation after prolonged use .

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves chiral synthesis using enantiomerically pure starting materials. For example, (R)-enantiomers can be synthesized via stereoselective hydrogenation of α,β-unsaturated precursors followed by hydrochlorination. Key steps include:
  • Step 1 : Condensation of phenylacetic acid derivatives with aminomethylating agents (e.g., NH₃/CH₂O under reductive conditions).
  • Step 2 : Resolution of enantiomers using chiral chromatography or enzymatic methods .
  • Optimization : Adjust pH (5–6) during hydrochlorination to minimize racemization. Monitor reaction progress via TLC or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Table 1 : Representative Reaction Conditions

Starting MaterialCatalystSolventYield (%)Purity (HPLC)Reference
(R)-3-Phenylbutyric acidPd/CEtOH/H₂O78>98%
Racemic precursorChiral amineTHF6595% (after resolution)

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the aminomethyl group (δ 2.8–3.2 ppm) and phenyl ring (δ 7.2–7.5 ppm). Compare experimental data with computed spectra from SMILES strings (e.g., Cl.[C@@H](c1ccccc1)(CN)CC(=O)O) .
  • Purity Assessment : HPLC with UV detection (210 nm) using a C18 column and 0.1% TFA in mobile phase.
  • Chiral Purity : Chiral GC or HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to resolve (R)- and (S)-enantiomers .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what are the pharmacological implications of such impurities?

  • Methodological Answer :
  • Resolution Techniques :

Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer.

Chiral Chromatography : Optimize mobile phase composition (e.g., 80:20 hexane/ethanol) for baseline separation .

  • Pharmacological Impact : (R)-enantiomers may exhibit higher receptor binding affinity. For example, (R)-4-(Aminomethyl)-3-(4-chlorophenyl)butyric acid hydrochloride (CAS 63701-56-4) shows enhanced GABA-B receptor activity compared to (S)-forms .

Q. What structural modifications of this compound enhance its bioactivity, and how do substituents influence pharmacological profiles?

  • Methodological Answer :
  • SAR Studies :
  • Electron-Withdrawing Groups : Chloro or nitro substituents at the phenyl para position (e.g., 4-Cl) increase metabolic stability and receptor binding.
  • Hydrophobic Substituents : Methyl or ethyl groups improve blood-brain barrier penetration.
  • Experimental Design : Synthesize analogs (e.g., 3-(4-fluorophenyl), 3-(4-bromophenyl)) and evaluate via in vitro receptor assays (IC₅₀) and in vivo pharmacokinetics .

Table 2 : Bioactivity of Selected Analogs

SubstituentIC₅₀ (GABA-B, μM)LogPPlasma Half-life (h)
4-Cl0.121.86.2
4-F0.181.55.8
4-CH₃0.452.17.0
H (Parent)0.851.24.5

Q. How can researchers address contradictions in reported pharmacological data for this compound?

  • Methodological Answer :
  • Potential Causes : Variability in enantiomeric purity, assay conditions (e.g., cell line differences), or metabolite interference.
  • Resolution Strategies :

Validate chiral purity via circular dichroism (CD) spectroscopy.

Standardize assays using recombinant GABA-B receptors expressed in HEK293 cells.

Perform metabolite profiling (LC-MS/MS) to identify confounding degradation products .

Method Optimization

Q. How can HPLC methods be optimized to resolve co-eluting impurities in this compound?

  • Methodological Answer :
  • Column Selection : Use a polar-embedded C18 column (e.g., Waters Atlantis T3) to improve retention of polar impurities.
  • Gradient Adjustment : Increase organic phase ramp (e.g., 5% MeCN/min) to separate closely eluting peaks.
  • Detection : Switch to charged aerosol detection (CAD) for non-UV-active impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Aminomethyl)-3-phenylbutyric acid hydrochloride
Reactant of Route 2
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4-(Aminomethyl)-3-phenylbutyric acid hydrochloride

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